molecular formula C6H10N2O4S B1310658 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide CAS No. 55904-84-2

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Cat. No. B1310658
CAS RN: 55904-84-2
M. Wt: 206.22 g/mol
InChI Key: WZMXSPCYRSRMJT-UHFFFAOYSA-N
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Description

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide (DTD) is an organic compound belonging to the thiadiazole family. It is a white crystalline solid with a melting point of 143-145 °C and a molecular weight of 181.2 g/mol. DTD has been extensively studied in the past few decades and is widely used in various scientific and industrial applications.

Scientific Research Applications

Chemical Reactivity and Interaction

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide derivatives show a unique reactivity pattern, reacting with reagents possessing two nucleophilic nitrogen atoms, which are followed by cyclic voltammetry (CV) and UV–visible spectrophotometry in aprotic solvent solutions. These reactions lead to the formation of compounds with new structures, highlighting the potential of these compounds in chemical synthesis and material sciences (Caram et al., 2004). Further insights into their electronic structure, conformation, and reactivity are provided through crystallographic studies and molecular orbital calculations, offering detailed information on their chemical behavior and potential applications in various scientific fields (Castellano et al., 2001).

Electrochemical Properties

The electrochemical properties of these compounds are also of significant interest. For instance, the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1-oxide in acetonitrile solution leads to unexpected production, indicating unique electrochemical behavior. This behavior underlines the importance of these compounds in electrochemical applications and further supports their potential use in the development of new materials and chemical processes (Aimone et al., 2000).

Synthesis and Structure

The synthesis and structural analysis of derivatives containing thiadiazole, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, have been extensively studied, revealing their significance in agrochemical applications. These studies not only provide insights into their structural characteristics but also highlight their potential as lead compounds in various biological activities, emphasizing their importance in the field of agrochemicals and biological research (Fan et al., 2010).

Future Directions

The future research directions involving “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” and similar compounds include the development of novel, more effective anticancer therapeutics . There is also a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections .

properties

IUPAC Name

3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMXSPCYRSRMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NS(=O)(=O)N=C1OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459067
Record name 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55904-84-2
Record name 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55904-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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